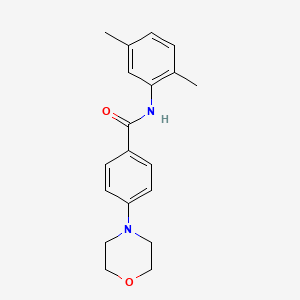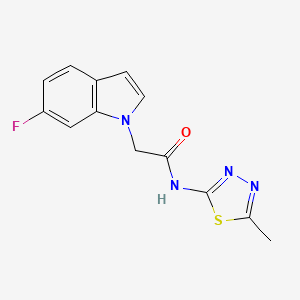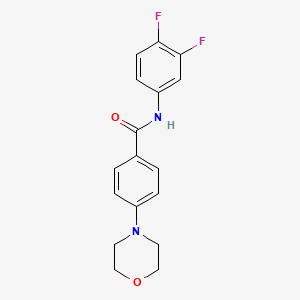![molecular formula C20H31N3O4S B4505961 2-methyl-N-[2-(1-methyl-4-piperidinyl)ethyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B4505961.png)
2-methyl-N-[2-(1-methyl-4-piperidinyl)ethyl]-5-(4-morpholinylsulfonyl)benzamide
説明
2-methyl-N-[2-(1-methyl-4-piperidinyl)ethyl]-5-(4-morpholinylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H31N3O4S and its molecular weight is 409.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.20352765 g/mol and the complexity rating of the compound is 607. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anti-acetylcholinesterase Activity
Research has indicated that derivatives of piperidine, such as those related to "2-methyl-N-[2-(1-methyl-4-piperidinyl)ethyl]-5-(4-morpholinylsulfonyl)benzamide," have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds, particularly when substituted with bulky moieties at the benzamide para position, have shown substantial increases in activity. The basic quality of the nitrogen atom of piperidine plays a significant role in this increased activity, as demonstrated by the almost inactive nature of the N-benzoylpiperidine derivative. This research has implications for the development of antidementia agents, highlighting the potential of these compounds in treating conditions such as Alzheimer's disease (Sugimoto et al., 1990).
Radioligand for Acetylcholinesterase Imaging
Another study focused on the synthesis and evaluation of a compound closely related to "this compound" as a potential in vivo radioligand for acetylcholinesterase (AChE). This research underscores the compound's high affinity as a reversible inhibitor of AChE and its potential application in imaging studies for AChE in the mammalian brain, although its uniform regional brain distribution suggested limitations in this particular application (Brown-Proctor et al., 1999).
Enantioselective Catalysis
Further research involved the use of an optically active ferrocenylphosphine ligand containing a piperidino or morpholinyl group for gold-catalyzed aldol reactions, resulting in optically active oxazolines with high enantio- and diastereoselectivity. This highlights the utility of such compounds in asymmetric synthesis, offering valuable insights for the development of chiral pharmaceuticals and materials (Ito et al., 1987).
Orexin Receptor Antagonism
Another study examined a compound similar to "this compound" for its role as an orexin receptor antagonist, with a focus on its metabolism in humans. This research provides valuable information for the development of insomnia treatments, demonstrating the compound's metabolism and the identification of principal circulating components in plasma (Renzulli et al., 2011).
Carbonic Anhydrase Inhibition
Research on aromatic sulfonamide inhibitors, including compounds with morpholinyl groups, has shown significant inhibitory activity against various carbonic anhydrase isoenzymes. This finding is crucial for the development of therapeutic agents for conditions like glaucoma, edema, and certain neurological disorders (Supuran et al., 2013).
特性
IUPAC Name |
2-methyl-N-[2-(1-methylpiperidin-4-yl)ethyl]-5-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O4S/c1-16-3-4-18(28(25,26)23-11-13-27-14-12-23)15-19(16)20(24)21-8-5-17-6-9-22(2)10-7-17/h3-4,15,17H,5-14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMIFZPWORFCSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NCCC3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(1-piperidinyl)-6-(4-{[2-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B4505882.png)
![N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4505895.png)
![N-(3-chloro-4-methylphenyl)-3-[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]-3-oxopropanamide](/img/structure/B4505918.png)
![N-butyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4505926.png)
![1-({1-[(2-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4505930.png)
![1-[3-[(6,8-Difluoroquinolin-4-yl)amino]phenyl]ethanone](/img/structure/B4505935.png)
![2-(3-acetyl-1H-indol-1-yl)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]ethanone](/img/structure/B4505944.png)

![N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B4505955.png)

![2-{1-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE](/img/structure/B4505976.png)
![4-[(1H-indol-1-ylacetyl)amino]benzamide](/img/structure/B4505978.png)

![4-methoxy-N-[2-(1-methyl-4-piperidinyl)ethyl]benzamide](/img/structure/B4505985.png)
